molecular formula C7H13NO2 B1611548 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone CAS No. 66158-68-7

1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B1611548
CAS No.: 66158-68-7
M. Wt: 143.18 g/mol
InChI Key: VQNVOVAHJAHGQP-ZETCQYMHSA-N
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Description

1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is a chiral compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone can be synthesized through several methods. One common approach involves the reaction of (S)-2-hydroxymethyl-pyrrolidine with ethanoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 1-((S)-2-Carboxymethyl-pyrrolidin-1-yl)-ethanone.

    Reduction: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanol.

    Substitution: 1-((S)-2-Alkoxymethyl-pyrrolidin-1-yl)-ethanone.

Scientific Research Applications

1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanone moiety may interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

    1-(®-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone: The enantiomer of the compound, differing in the spatial arrangement of the hydroxymethyl group.

    1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-propanone: Similar structure with an additional carbon in the ethanone moiety.

Uniqueness: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and analogs.

Properties

IUPAC Name

1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVOVAHJAHGQP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498490
Record name 1-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66158-68-7
Record name 1-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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